5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-[(3,5-Dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a furan ring substituted with a dimethylpyrazolylmethyl group and a dimethylamide group, making it a subject of interest for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide typically involves the following steps:
Formation of 3,5-Dimethylpyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of an acid catalyst.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with a suitable halide, such as bromomethyltrimethylsilane, to introduce the (3,5-dimethylpyrazol-1-yl)methyl group.
Furan Synthesis: The furan ring can be synthesized through the cyclization of a suitable precursor, such as furfural.
Amide Formation: Finally, the carboxylic acid group on the furan ring is converted to an amide using dimethylamine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyrazolylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of amides.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dimethylaminomethylfuran derivatives.
Substitution: Substituted pyrazolylmethyl compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as ligands for metal complexes, which can be used in biological studies.
Medicine: The compound and its derivatives may have pharmacological properties and could be explored for therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the furan ring.
Furan-2-carboxylic acid: A furan derivative without the pyrazolylmethyl group.
N,N-Dimethylfuran-2-carboxamide: A furan derivative without the pyrazolylmethyl group.
Uniqueness: 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide is unique due to its combination of the pyrazole and furan rings, which provides it with distinct chemical properties and reactivity compared to its simpler counterparts.
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N,N-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-10(2)16(14-9)8-11-5-6-12(18-11)13(17)15(3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKAEXVKHPJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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